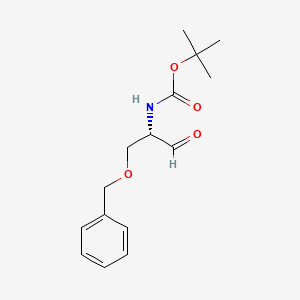
N1-(2,5-difluorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2,5-difluorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide, also known as DPOP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. DPOP belongs to the class of oxalamide derivatives, which have been reported to exhibit various biological activities, including antiviral, antimicrobial, and anticancer properties.
科学的研究の応用
Synthesis and Characterization
A novel synthetic approach developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, applicable to the synthesis of similar compounds like N1-(2,5-difluorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide, showcases a one-pot method from 3-(2-nitroaryl)oxirane-2-carboxamides. This method is operationally simple and yields high, demonstrating its usefulness for both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Ligand Design and Pharmacological Properties
The development of arylpiperazide derivatives as ligands, including molecules similar to N1-(2,5-difluorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide, for 5-HT1B serotonin receptors demonstrates the potential of such compounds in the modulation of serotonin release, a critical pathway in various neurological disorders. These compounds exhibit potent and selective ligand activities for 5-HT1B/1D subtypes, indicating their potential for therapeutic applications in neuropsychiatric disorders (Jorand-Lebrun et al., 1997).
Neuroinflammation Imaging
A notable application of derivatives similar to N1-(2,5-difluorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide is in the development of PET radiotracers for imaging neuroinflammation. Specifically, [11C]CPPC, a compound with affinity for the CSF1R receptor predominantly expressed by microglia, illustrates the utility of such molecules in noninvasively studying neuroinflammation in vivo, contributing to the understanding and treatment of neuropsychiatric disorders, including Alzheimer’s and Parkinson’s diseases (Horti et al., 2019).
特性
IUPAC Name |
N-(2,5-difluorophenyl)-N'-(4-methylpiperazin-1-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N4O2/c1-18-4-6-19(7-5-18)17-13(21)12(20)16-11-8-9(14)2-3-10(11)15/h2-3,8H,4-7H2,1H3,(H,16,20)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGWCYTVHXBEBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C(=O)NC2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,5-difluorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2948521.png)
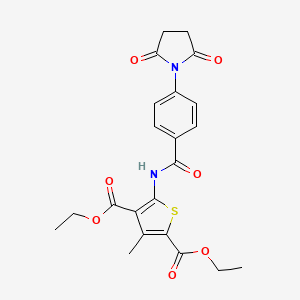
![1-(4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl)ethanone](/img/structure/B2948527.png)
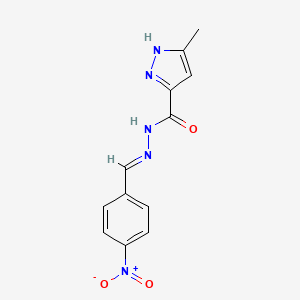
![N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2948529.png)
![Ethyl 5-(2-methylbenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2948534.png)
![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2948535.png)
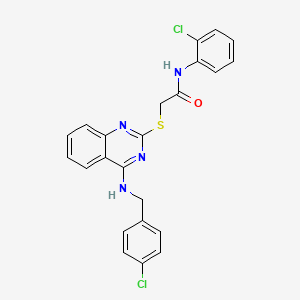
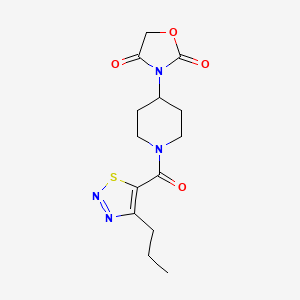
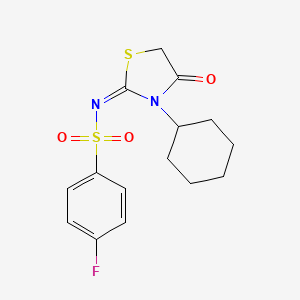
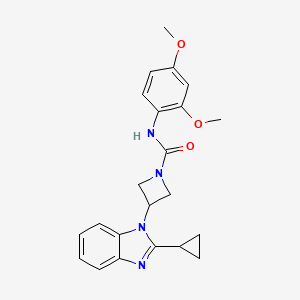
![1-(3,5-Dichloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2948542.png)
![1-[(4-Aminophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B2948543.png)
